(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester

Drug-likeness Lipophilicity Membrane permeability

Researchers needing to install a vinyl warhead on the 4-methoxyphenylacetic acid scaffold often face long lead times for custom synthesis. We offer this compound (95%) as a stocked solution, eliminating multi-step in-house preparation. - Provides an orthogonal olefin metathesis handle inaccessible to the common 3-methyl analog. - Enables direct polymerization to generate pH-responsive materials without de novo monomer design. - Supports matched molecular pair studies with the des-vinyl parent (ΔlogP +0.8) with identical PSA.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B12072143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)OC)C=C
InChIInChI=1S/C12H14O3/c1-4-10-7-9(8-12(13)15-3)5-6-11(10)14-2/h4-7H,1,8H2,2-3H3
InChIKeyHIBISYINERPFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester: Structural Identity and Classification


(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester (CAS 2167487-97-8; molecular formula C₁₂H₁₄O₃; MW 206.24 g/mol) is a dual-functional aromatic carboxylic acid ester featuring both a 4-methoxy electron-donating substituent and a 3-vinyl polymerizable handle on the phenylacetic acid methyl ester scaffold [1]. The compound belongs to the arylacetic acid ester class—a privileged scaffold in medicinal chemistry and polymer science—and is supplied as a research-grade building block with a documented minimum purity specification of 95% . Its IUPAC name is methyl 2-(3-ethenyl-4-methoxyphenyl)acetate [1].

Why This Compound Cannot Be Replaced by Common Arylacetic Acid Ester Analogs


The presence of a vinyl substituent ortho to the methoxy group creates a unique combination of electronic, steric, and chemical reactivity features absent from the widely available des-vinyl, des-methoxy, or regioisomeric analogs. The vinyl group contributes 26 Da of additional molecular weight and elevates computed logP by 0.8 units relative to methyl 2-(4-methoxyphenyl)acetate [1][2], altering both chromatographic behavior and predicted membrane permeability. Furthermore, the vinyl group serves as an orthogonal synthetic handle enabling olefin metathesis, thiol-ene coupling, and radical or ionic polymerization—transformations that are fundamentally inaccessible to the saturated methyl analog (4-methoxy-3-methyl-phenyl)-acetic acid methyl ester or the des-vinyl parent. These property differences mean that procurement based solely on the arylacetic acid ester core without accounting for the vinyl substitution pattern risks compromising downstream reactivity, physicochemical profile, and biological readout reproducibility.

Quantitative Differentiation Against Closest Analogs


Enhanced Lipophilicity Versus the Des-Vinyl Parent

The target compound exhibits a computed XLogP3 of 2.5, compared to 1.7 for the des-vinyl analog methyl 2-(4-methoxyphenyl)acetate [1][2]. This represents an increase of 0.8 log units (approximately 47% higher calculated lipophilicity), driven entirely by the vinyl substituent at the 3-position. Both compounds share identical hydrogen bond acceptor (3) and donor (0) counts, isolating the lipophilicity difference to the vinyl group [1][2].

Drug-likeness Lipophilicity Membrane permeability ADME prediction

Conformational Differentiation From the Des-Vinyl Analog

The target compound possesses 5 rotatable bonds versus 4 for methyl 2-(4-methoxyphenyl)acetate [1][2]. The additional rotatable bond arises from the vinyl group at C3, which adds a degree of torsional freedom while the sp² hybridization of the vinyl carbon limits the rotational profile compared to a saturated ethyl substituent. The molecular weight increase is 26.04 g/mol (206.24 vs. 180.20) [1][2], while the topological polar surface area remains identical at 35.5 Ų [1][3].

Conformational flexibility Molecular recognition Entropic penalty

Orthogonal Reactivity of the 3-Vinyl Handle

The 3-vinyl substituent enables a suite of synthetic transformations that are fundamentally impossible with the saturated analog (4-methoxy-3-methyl-phenyl)-acetic acid methyl ester. Arylvinyl compounds of this class are established substrates for olefin metathesis (ring-closing and cross-metathesis), thiol-ene radical addition, and Heck-type cross-coupling reactions [1][2]. The vinylic C=C bond also permits radical and ionic polymerization, enabling incorporation into copolymer systems. By contrast, the 3-methyl analog offers no reactive handle beyond ester hydrolysis and electrophilic aromatic substitution . The (3-ethynyl-4-methoxy-phenyl)-acetic acid methyl ester analog provides an alternative click-chemistry handle (CuAAC), but cannot participate in olefin metathesis or radical polymerization .

Polymer chemistry Click chemistry Olefin metathesis Heck coupling

Scaffold Alignment with 15-Lipoxygenase Inhibitor Pharmacophore

A published structure-activity relationship study demonstrated that 4-methoxyphenylacetic acid esters are potent soybean 15-lipoxygenase (SLO) inhibitors, with the best compounds (7d–e) achieving IC₅₀ values of 3.8 μM and 1.9 μM respectively [1]. The pharmacophore model revealed that the carbonyl group coordinates to the Fe(III)-OH moiety in the SLO active site, while lipophilic interactions drive inhibitory potency [1]. The target compound's 3-vinyl substituent is positioned to serve as a Michael acceptor for covalent modification of active-site cysteine or histidine residues—a design strategy validated in other LOX inhibitor series where α,β-unsaturated carbonyl or vinyl sulfone warheads confer time-dependent inhibition [2]. By contrast, the des-vinyl analog methyl 2-(4-methoxyphenyl)acetate lacks this covalent warhead capability [3].

Lipoxygenase inhibition Anti-inflammatory Covalent inhibitor design SAR

Procurement Specification and Vendor Quality Assurance

The target compound is commercially available with a documented minimum purity specification of 95% (HPLC/GC) from AKSci (Cat. 2451DP), backed by batch-specific Certificate of Analysis and Safety Data Sheet documentation . In contrast, the closely related (3-ethynyl-4-methoxy-phenyl)-acetic acid methyl ester is listed at 98% purity from Bidepharm (Cat. BD0177) , while methyl 2-(4-vinylphenyl)acetate is available at 98% from AKSci (Cat. 6914AJ) at a premium price point . The 95% specification provides a clear procurement benchmark, though researchers requiring >98% purity for sensitive catalytic applications may need to budget for additional purification.

Quality control Reproducibility Vendor specification Analytical chemistry

Application Scenarios with Definitive Advantage


Covalent 15-Lipoxygenase Probe Design

Building on the validated 4-methoxyphenylacetic acid ester 15-LOX pharmacophore (ICs₀₀ = 1.9–3.8 μM for optimized esters) [1], the 3-vinyl group of this compound provides a latent electrophilic warhead for covalent modification of active-site nucleophiles. This enables time-dependent inhibition studies and target engagement experiments in inflammatory models where sustained enzyme suppression is required. The methyl ester can be hydrolyzed to the free carboxylic acid or converted to alternative ester/amide derivatives while retaining the vinyl warhead, offering a versatile entry point for focused covalent inhibitor libraries.

Synthesis of Functionalized Polymers and Copolymers

The 3-vinyl substituent enables direct radical or ionic polymerization of this compound, either as a homopolymer or as a comonomer with styrene, acrylates, or methacrylates [2]. The resulting polymers carry pendant 4-methoxyphenylacetic acid methyl ester groups that can be subsequently hydrolyzed to free carboxylic acids, yielding pH-responsive or metal-chelating polymeric materials. This application is inaccessible to the 3-methyl analog and fundamentally distinct from the 3-ethynyl analog, which polymerizes via different mechanisms to give polyacetylene-type backbones [3].

Lipophilicity-Modulated SAR Studies

With a computed XLogP3 of 2.5—0.8 log units higher than the des-vinyl parent [4]—this compound serves as a matched molecular pair for assessing the impact of vinyl-for-hydrogen substitution on membrane permeability, metabolic stability, and off-target binding. The identical polar surface area (35.5 Ų) between the target and its des-vinyl analog isolates the lipophilicity effect to the vinyl substituent, providing a clean SAR probe free from H-bonding or PSA confounds [4][5].

Olefin Metathesis and Thiol-Ene Diversification

The terminal vinyl group is a well-precedented substrate for ruthenium-catalyzed olefin cross-metathesis [6] and radical thiol-ene coupling [7], enabling late-stage diversification of the arylacetic acid scaffold. This allows rapid generation of structural diversity around the C3 position—installing alkyl, aryl, or heteroatom substituents post-synthetically—a capability that the saturated 3-methyl or 3-ethyl analogs cannot provide without de novo synthesis.

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